7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide

描述

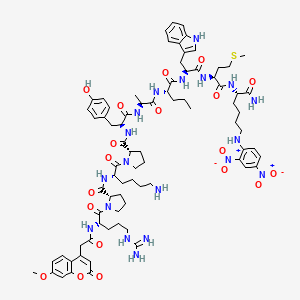

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, also known as this compound, is a useful research compound. Its molecular formula is C79H105N19O19S and its molecular weight is 1656.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of the compound 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide are matrix metalloproteinases (MMPs), specifically MMP-3 (stromelysin 1), MMP-2 (gelatinase A), MMP-9 (gelatinase B), and MMP-12 (metalloelastase) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and disease progression .

Mode of Action

The compound this compound acts as a fluorogenic substrate for these MMPs . It is hydrolyzed more rapidly by MMP-3 than by MMP-1 (interstitial collagenase), but shows little discrimination between MMP-3, MMP-2, and MMP-9 . MMP-12 digests this substrate with a higher rate .

Biochemical Pathways

The interaction of this compound with its targets affects the activity of the MMPs, thereby influencing the degradation of extracellular matrix proteins . This can have downstream effects on various biological processes, including tissue remodeling, inflammation, and the progression of diseases such as cancer .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its influence on the activity of MMPs . By acting as a substrate for these enzymes, it can affect their ability to degrade extracellular matrix proteins, potentially influencing tissue remodeling and disease progression .

生化分析

Biochemical Properties

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with matrix metalloproteinases (MMPs), such as stromelysin-1 (MMP-3). The compound’s structure allows it to be hydrolyzed by MMP-3, resulting in a measurable fluorescent signal. This interaction is essential for studying the activity and inhibition of MMPs, which are involved in various physiological and pathological processes .

Cellular Effects

This compound influences cellular functions by serving as a substrate for MMPs. These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism. By monitoring the hydrolysis of this compound, researchers can gain insights into the regulation of MMP activity and its impact on cellular processes. The compound’s ability to generate a fluorescent signal upon cleavage makes it a valuable tool for studying the dynamics of MMP activity in various cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MMPs. The compound binds to the active site of MMP-3, where it undergoes hydrolysis. This reaction results in the release of a fluorescent moiety, which can be detected and quantified. The binding and cleavage of this compound by MMP-3 provide valuable information about the enzyme’s activity, specificity, and inhibition. Additionally, the compound’s structure allows for the study of enzyme-substrate interactions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its performance in experiments. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its fluorescence properties and overall effectiveness. Long-term studies have demonstrated that the compound maintains its activity and fluorescence signal over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for MMPs, allowing researchers to study enzyme activity and inhibition. At higher doses, the compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects have been observed, where the compound’s fluorescence signal reaches a plateau at specific concentrations. These findings highlight the importance of optimizing dosage levels to achieve accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to MMP activity. The compound interacts with MMP-3, which cleaves the peptide bond, resulting in the release of a fluorescent product. This reaction provides insights into the enzyme’s catalytic mechanism and substrate specificity. Additionally, the compound’s interaction with MMPs can influence metabolic flux and metabolite levels, contributing to a better understanding of MMP-mediated processes in various biological contexts .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to be efficiently taken up by cells, where it can localize to specific compartments. Studies have shown that the compound accumulates in regions with high MMP activity, providing valuable information about the spatial distribution of MMPs in tissues. This property makes the compound a useful tool for studying the localization and activity of MMPs in various biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s structure includes specific sequences that direct it to particular cellular compartments, such as the cytoplasm or extracellular matrix. These targeting signals ensure that the compound interacts with its intended MMP targets, allowing for accurate measurement of enzyme activity. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the compound’s localization and function, providing further insights into its role in cellular processes .

生物活性

7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide, also known as MCA-ARG-PRO-LYS-PRO-TYR-ALA-NVA-TRP-MET-LYS(DNP)-NH2, is a synthetic compound derived from coumarin. This compound exhibits a complex structure that includes amino acid residues and a dinitrophenyl group, which may enhance its biological properties. The focus of this article is to explore the biological activity of this compound, particularly its anti-inflammatory, antioxidant, and potential anticancer effects.

- Molecular Formula : C79H105N19O19S

- Molecular Weight : 1656.86 g/mol

- Density : 1.47 ± 0.1 g/cm³ (predicted)

- Storage Temperature : -20°C

- pKa : 9.83 ± 0.15 (predicted)

Anti-inflammatory Effects

Research indicates that coumarin derivatives, including 7-methoxycoumarin compounds, possess significant anti-inflammatory properties. A study on a related compound, 4-hydroxy-7-methoxycoumarin (4H-7MTC), demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages. The mechanism involved suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression through the NF-κB signaling pathway .

| Compound | Effect on NO Production | Cytokine Inhibition | Mechanism |

|---|---|---|---|

| 4H-7MTC | Decreased by 23.10% at 0.6 mM | TNF-α, IL-1β, IL-6 | NF-κB inhibition |

Antioxidant Activity

Coumarins are known for their antioxidant properties, which can protect cells from oxidative stress. The incorporation of methoxy groups in the coumarin structure has been shown to enhance these effects. Although specific studies on MCA have not been extensively documented, related compounds exhibit strong radical scavenging activities that could be extrapolated to suggest similar benefits for this compound.

Anticancer Potential

The potential anticancer properties of coumarins have gained attention in recent years. For instance, studies have suggested that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways including modulation of cell cycle regulators and apoptotic factors. The structural features of MCA may contribute to its efficacy as an anticancer agent.

Case Studies and Research Findings

- Inhibition of Matrix Metalloproteinases (MMPs) : A related peptide sequence has been shown to selectively bind to MMPs, which are crucial in cancer metastasis and tissue remodeling. The ability of MCA to interact with these enzymes suggests potential therapeutic applications in cancer treatment .

- Cell Viability and Toxicity Studies : Preliminary studies indicate that MCA does not exhibit cytotoxic effects at concentrations effective for anti-inflammatory activity, making it a promising candidate for further development in therapeutic applications .

- Fluorescent Labeling for Cellular Assays : The use of MCA in combination with fluorescent dyes has been proposed for tracking cellular responses in vitro, providing insights into its biological mechanisms .

科学研究应用

Enzyme Substrates and Activity Assays

One of the primary applications of 7-Methoxycoumarin-4-acetyl-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-(2,4-dinitrophenyl)Lys amide is as a substrate in enzyme activity assays. Its fluorogenic properties allow researchers to monitor enzymatic reactions in real-time:

- Matrix Metalloproteinases (MMPs) : The compound has been utilized to study MMP activity, which plays a crucial role in tissue remodeling and pathology. Fluorogenic substrates like this compound can be cleaved by MMPs, resulting in increased fluorescence that can be quantitatively measured .

- Protease Activity : Specific proteases can be assayed using this compound, where the release of the fluorescent 7-methoxycoumarin group indicates proteolytic activity. This application is vital for understanding various physiological processes and disease mechanisms .

Protein-Protein Interaction Studies

7-Methoxycoumarin-labeled peptides are widely used in studies investigating protein-protein interactions. The fluorescent nature of the methoxycoumarin group allows researchers to visualize interactions in live cells or in vitro systems:

- Localization Studies : These peptides can be employed to track the localization of proteins within cells, providing insights into cellular dynamics and signaling pathways .

Drug Development and Screening

The unique properties of this compound make it suitable for drug discovery applications:

- High-Throughput Screening : The ability to measure fluorescence changes allows for rapid screening of compounds that may inhibit or activate specific proteases or other enzymes involved in disease processes .

- Fluorogenic Prodrugs : Researchers are exploring the use of such compounds as prodrugs that can be activated by specific enzymes, releasing the active drug form upon cleavage .

Case Studies and Research Findings

Several studies have highlighted the utility of 7-Methoxycoumarin-4-acetyl peptides:

属性

CAS 编号 |

158584-08-8 |

|---|---|

分子式 |

C79H105N19O19S |

分子量 |

1656.9 g/mol |

IUPAC 名称 |

(2S)-1-[6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C79H105N19O19S/c1-5-15-57(71(104)93-62(39-48-44-86-54-17-7-6-16-52(48)54)74(107)91-58(31-37-118-4)72(105)89-56(69(81)102)18-9-11-33-84-55-30-25-49(97(112)113)42-65(55)98(114)115)90-70(103)45(2)87-73(106)61(38-46-23-26-50(99)27-24-46)94-76(109)64-22-14-36-96(64)78(111)60(19-8-10-32-80)92-75(108)63-21-13-35-95(63)77(110)59(20-12-34-85-79(82)83)88-67(100)40-47-41-68(101)117-66-43-51(116-3)28-29-53(47)66/h6-7,16-17,23-30,41-45,56-64,84,86,99H,5,8-15,18-22,31-40,80H2,1-4H3,(H2,81,102)(H,87,106)(H,88,100)(H,89,105)(H,90,103)(H,91,107)(H,92,108)(H,93,104)(H,94,109)(H4,82,83,85)/t45-,56-,57-,58-,59-,60?,61-,62-,63-,64-/m0/s1 |

InChI 键 |

PMQNLFGGVGXOSM-QRQUECDASA-N |

SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

手性 SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)C(CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

规范 SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC |

序列 |

RPKPYAXWMX |

同义词 |

(7-methoxycoumarin-4-yl)acetyl-arginyl-prolyl-lysyl-prolyl-tyrosyl-alanyl-norvalyl-tryptophyl-methionyl-(2,4-dinitrophenyl)lysinamide Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2 NFF 2 NFF-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。